(s)-2-Bromo-pentane

Enzymatic Resolution Haloalkane Dehalogenase Enantioselectivity

(S)-2-Bromopentane is a chiral secondary alkyl halide (C5H11Br). It is a colorless liquid with a molar mass of 151.05 g/mol.

Molecular Formula C5H11Br
Molecular Weight 151.04 g/mol
Cat. No. B8253618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Bromo-pentane
Molecular FormulaC5H11Br
Molecular Weight151.04 g/mol
Structural Identifiers
SMILESCCCC(C)Br
InChIInChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyLGAJYTCRJPCZRJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Bromopentane: Basic Identity and Key Procurement Specifications for Chiral Secondary Alkyl Halide Sourcing


(S)-2-Bromopentane is a chiral secondary alkyl halide (C5H11Br) [1]. It is a colorless liquid with a molar mass of 151.05 g/mol [1]. The compound exhibits chirality due to a stereogenic center at the C2 carbon [1]. It is commercially available as a single enantiomer with defined optical purity, or as a racemic mixture [1]. Its physical properties include a boiling point of 117.3 °C, a density of 1.208 g/mL, and a flash point of 20.6 °C [1]. Predicted properties from authoritative databases also include a logP of 3.09 .

Why (S)-2-Bromopentane Cannot Be Arbitrarily Replaced by Generic 2-Bromopentane or Chiral Analogs


Direct substitution of (S)-2-Bromopentane with its racemic mixture, the (R)-enantiomer, or even structurally related β-haloalkanes is scientifically unsound. The stereochemical outcome of reactions involving this compound is critically dependent on its absolute configuration and enantiomeric purity [1]. Different enantiomers yield opposite stereoisomeric products in stereospecific reactions like SN2 [2], and different β-haloalkanes exhibit widely varying degrees of enantioselectivity in both enzymatic and chromatographic systems [REFS-3, REFS-4]. Furthermore, the presence of a secondary alkyl bromide motif dictates a specific reactivity profile in nucleophilic substitution and elimination pathways that differs significantly from primary or tertiary analogs [5]. These quantitative differences, detailed below, directly impact the yield, optical purity, and biological activity of downstream products in asymmetric synthesis and chiral resolution processes.

Quantitative Differentiation of (S)-2-Bromopentane Against Key Comparators in Critical Performance Dimensions


Enzymatic Enantioselectivity of 2-Bromopentane Compared Across Haloalkane Dehalogenases

The enantioselectivity (E value) for the conversion of 2-bromopentane to 2-pentanol by the haloalkane dehalogenase DbjA is significantly higher (E = 145) compared to the closely related enzymes DhaA (E = 7) and LinB (E = 16) [1]. This indicates that DbjA exhibits a >20-fold preference for one enantiomer over the other, making it a highly selective biocatalyst for this specific substrate. In contrast, the same substrate shows low selectivity with DhaA and LinB, demonstrating that the choice of enzyme is critical for achieving high optical purity.

Enzymatic Resolution Haloalkane Dehalogenase Enantioselectivity

Chiral Gas Chromatographic Separation Selectivity of 2-Bromopentane vs. Other Haloalkanes

On a novel melamine-based chiral stationary phase, 2-bromopentane demonstrates a superior selectivity coefficient (α) for enantiomeric separation compared to other haloalkanes [1]. At an optimal temperature of 70°C, the α value for 2-bromopentane is 1.68, which is higher than that of 2-bromobutane (α = 1.62) and significantly higher than 2-chlorobutane (α = 1.23) [1]. This indicates that the 2-bromopentane enantiomers are more readily resolved on this stationary phase than the enantiomers of these comparators.

Chiral Chromatography Enantioseparation Selectivity Coefficient

Optical Purity Control: Specific Rotation of (S)-2-Bromopentane as a Critical Quality Metric

The specific rotation of (S)-2-bromopentane is a key quantitative identifier for assessing enantiomeric purity [1]. The pure (S)-(+)-enantiomer has a reported specific rotation of +48.5° [1]. The opposite (R)-enantiomer will have an equal but opposite rotation. Any deviation from this value indicates the presence of the other enantiomer, allowing for precise calculation of enantiomeric excess (ee) and optical purity, which are critical for downstream applications in asymmetric synthesis.

Optical Purity Specific Rotation Enantiomeric Excess

Predictable Stereochemical Inversion in SN2 Reactions for Synthesis of Specific Enantiomeric Products

In a stereospecific SN2 reaction, the absolute configuration of the product is directly determined by the starting enantiomer [1]. For instance, the reaction of (R)-2-bromopentane with sodium methoxide yields exclusively (S)-2-methoxypentane, proceeding with complete inversion of configuration [1]. Conversely, starting with (S)-2-bromopentane would yield the (R)-methoxy product. This predictable stereochemical outcome is not guaranteed with alternative chiral building blocks and is essential for the rational design of asymmetric syntheses.

SN2 Stereochemistry Walden Inversion Asymmetric Synthesis

Distinct SN2 Reactivity Profile of 2-Bromopentane vs. 1-Bromopentane Due to Steric Effects

The rate of SN2 displacement for 2-bromopentane (a secondary alkyl halide) is significantly slower than that of 1-bromopentane (a primary alkyl halide) due to increased steric hindrance around the reaction center [1]. This is a well-established class-level trend: 1° > 2° > 3° alkyl halides in SN2 reactivity [1]. Therefore, in a competitive reaction, 1-bromopentane will react faster, and the slower reactivity of 2-bromopentane must be accounted for in reaction planning and kinetic studies.

SN2 Reactivity Steric Hindrance Kinetics

Procurement-Driven Application Scenarios for (S)-2-Bromopentane


Biocatalytic Kinetic Resolution for Enantiopure 2-Pentanol Production

The high enantioselectivity (E = 145) of haloalkane dehalogenase DbjA towards 2-bromopentane [1] makes (S)-2-bromopentane an ideal substrate for producing enantiomerically pure (S)-2-pentanol or (R)-2-pentanol via kinetic resolution. This enzymatic approach offers a green and efficient alternative to traditional chemical resolutions, directly impacting the optical purity of the resulting chiral alcohol building blocks used in pharmaceutical synthesis.

Asymmetric Synthesis of Chiral Building Blocks via Stereospecific SN2 Reactions

The predictable inversion of configuration in SN2 reactions [1] positions (S)-2-bromopentane as a reliable chiral pool starting material. It enables the rational synthesis of a wide array of enantiomerically pure compounds, such as (R)-2-methoxypentane, (R)-2-cyanopentane, and various (R)-configured amines and thiols. This stereochemical control is paramount in medicinal chemistry for generating single-enantiomer drug candidates and intermediates.

Method Development and Validation for Chiral Analytical Separations

The superior selectivity coefficient (α = 1.68) for 2-bromopentane on specific chiral stationary phases [1] makes it a valuable test analyte for developing and validating new chiral gas chromatography (GC) or HPLC methods. It serves as a benchmark for assessing column performance and optimizing separation conditions for the resolution of other volatile chiral haloalkanes, thereby ensuring robust quality control protocols.

Mechanistic Studies of Stereospecific Substitution and Elimination Pathways

The distinct reactivity profile of (S)-2-bromopentane as a secondary alkyl halide, which is less reactive in SN2 but more prone to elimination than primary analogs [1], makes it an essential model substrate for fundamental mechanistic studies. Research groups use it to probe the subtle interplay between steric effects, nucleophilicity, basicity, and solvent effects on competing SN2, SN1, and E2 pathways, which is critical for optimizing reaction conditions in industrial processes.

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